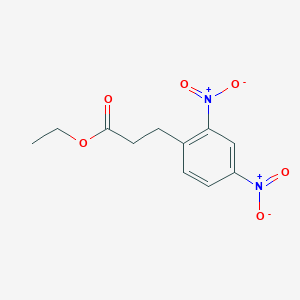

Ethyl 3-(2,4-dinitrophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate was synthesized and characterized through various techniques including 1 H NMR, and single crystal X-ray diffraction. The study involved Hirshfeld surface analysis and energy framework calculations to determine the intermolecular interactions stabilizing the molecule, alongside Density Functional Theory calculations for structure optimization and various analyses like reduced density gradient, Mulliken atomic charges, natural atomic charges, and molecular electrostatic potential map to understand the non–covalent interactions, reactive sites, and charge transfers within the molecule (Chandini K. M. et al., 2022).

Polymorphism in Pharmaceuticals 2. Ethyl 3-(2,4-dinitrophenyl)propanoate has been studied for its polymorphic forms in the context of pharmaceutical compounds. The study employed spectroscopic and diffractometric techniques to characterize these polymorphic forms, noting the challenges they present for analytical and physical characterization due to their similar spectra and diffraction patterns. Techniques such as Capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), molecular spectroscopic methods (including infrared, Raman, UV–visible, and fluorescence spectroscopy), were used for this detailed study (F. Vogt et al., 2013).

Thermochemistry and Kinetics of Biofuels 3. Ethyl 3-(2,4-dinitrophenyl)propanoate, under the broader category of esters like ethyl propanoate, has been studied for its role in the decomposition of model biofuels. The study used CBS-QB3 to evaluate the initiation reactions, intermediate products, and unimolecular decomposition reactions of these esters. The research provided insights into chemically accurate enthalpies of formation, bond dissociation energies, and proposed various decomposition paths and reaction mechanisms (A. El‐Nahas et al., 2007).

Synthesis of Novel Compounds 4. The research has also explored Ethyl 3-(2,4-dinitrophenyl)propanoate derivatives for the synthesis of novel compounds. For instance, Ethyl 3-(2,4-dioxocyclohexyl)propanoate was used as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding derivatives. The study involved conventional protection, selective amidation, and deprotective-cyclization approaches (V. Thakur et al., 2015).

Propriétés

IUPAC Name |

ethyl 3-(2,4-dinitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-2-19-11(14)6-4-8-3-5-9(12(15)16)7-10(8)13(17)18/h3,5,7H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOISAKQKBYKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,4-dinitrophenyl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2478963.png)

![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)

![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)

![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)

![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)